2-(1-Isocyanatoethyl)-5-methylfuran

Description

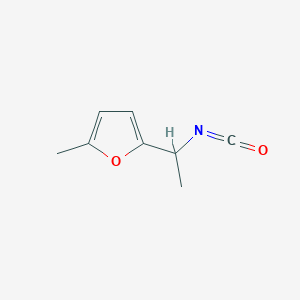

2-(1-Isocyanatoethyl)-5-methylfuran is a furan derivative characterized by an isocyanate (-NCO) functional group attached to an ethyl chain at the 2-position of a 5-methylfuran ring. This compound is structurally distinct due to its reactive isocyanate moiety, which enables participation in polymerization reactions (e.g., polyurethane formation) and cross-linking applications.

Properties

IUPAC Name |

2-(1-isocyanatoethyl)-5-methylfuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-6-3-4-8(11-6)7(2)9-5-10/h3-4,7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSNHNVBWHPEEKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(C)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Isocyanatoethyl)-5-methylfuran typically involves the reaction of 5-methylfurfuryl alcohol with phosgene or a phosgene equivalent under controlled conditions. The reaction proceeds through the formation of an intermediate chloroformate, which subsequently reacts with ammonia or an amine to yield the desired isocyanate compound .

Industrial Production Methods

Industrial production of this compound may utilize continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure. This method enhances the yield and purity of the product while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

2-(1-Isocyanatoethyl)-5-methylfuran undergoes various chemical reactions, including:

Oxidation: The isocyanate group can be oxidized to form corresponding ureas or carbamates.

Reduction: Reduction of the isocyanate group can yield amines.

Substitution: The isocyanate group can participate in nucleophilic substitution reactions, forming carbamates or ureas.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like alcohols, amines, and thiols are employed under mild conditions to form the desired products.

Major Products Formed

Ureas: Formed through the reaction with amines.

Carbamates: Formed through the reaction with alcohols.

Amines: Formed through the reduction of the isocyanate group.

Scientific Research Applications

2-(1-Isocyanatoethyl)-5-methylfuran has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of various heterocyclic compounds.

Biology: Investigated for its potential as a cross-linking agent in the modification of biomolecules.

Medicine: Explored for its potential use in drug delivery systems and as a precursor for bioactive compounds.

Industry: Utilized in the production of polymers and coatings due to its reactive isocyanate group.

Mechanism of Action

The mechanism of action of 2-(1-Isocyanatoethyl)-5-methylfuran involves the reactivity of the isocyanate group, which can form covalent bonds with nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in various applications, including the formation of polymers and the modification of biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Comparison with Similar Furan Derivatives

2,5-Dimethylfuran (DMF)

- Structure : Contains methyl groups at the 2- and 5-positions of the furan ring.

- Reactivity : Undergoes hydrogenation and oxidation but lacks the electrophilic isocyanate group.

- Applications : Primarily used as a biofuel additive due to its high energy density (30–35 MJ/L, comparable to gasoline) and low water solubility. Also serves as a green solvent .

- Key Differences: DMF’s non-polar methyl groups contrast with the polar, reactive isocyanatoethyl group in the target compound, making the latter more suitable for polymer chemistry.

2-(Hydroxymethyl)-5-methylfuran (HMMF)

- Structure : Features a hydroxymethyl (-CH₂OH) group at the 2-position.

- Reactivity : The hydroxymethyl group enables etherification and esterification reactions. For example, HMMF can be converted to 2-(alkoxymethyl)-5-methylfuran for biofuel additives .

- Applications : Intermediate in biofuel production (e.g., DMF synthesis) and precursor to p-xylene for polymers .

- Key Differences : The isocyanatoethyl group in 2-(1-Isocyanatoethyl)-5-methylfuran offers higher reactivity for urethane/urea bond formation compared to HMMF’s hydroxyl group.

2-(2-Furanylmethyl)-5-methylfuran

- Structure : Contains a furylmethyl substituent at the 2-position.

- Reactivity: Forms via condensation reactions of furfural derivatives. Limited reactivity due to aromaticity .

- Applications : Observed in food volatiles (e.g., brown teff) and biomass conversion byproducts .

- Key Differences : The absence of a reactive functional group (e.g., -NCO) limits its use in synthetic chemistry compared to the target compound.

(Z)-2-(3-Hexenyl)-5-methylfuran

- Structure : Bears a hexenyl chain at the 2-position.

- Reactivity : The unsaturated hexenyl group allows for hydrogenation or oxidation.

- Applications: Used as a flavoring agent (sweet, fruity notes) and fragrance component. Potential pharmaceutical applications due to antioxidant properties .

- Key Differences : The isocyanatoethyl group’s reactivity contrasts with the hexenyl group’s role in sensory applications.

Physicochemical and Functional Comparisons

Biological Activity

2-(1-Isocyanatoethyl)-5-methylfuran is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and associated toxicity.

Chemical Structure and Properties

The compound this compound features a furan ring substituted with an isocyanate group. Its structure can be represented as follows:

The biological activity of this compound primarily arises from its ability to interact with various biological targets. The isocyanate functional group is known to react with nucleophilic sites in proteins, potentially leading to enzyme inhibition or modification of cellular pathways.

Enzyme Inhibition

Research indicates that compounds containing isocyanate groups can act as enzyme inhibitors by binding covalently to amino acid residues in the active sites of enzymes. This interaction can disrupt normal enzymatic function, which may be beneficial in therapeutic contexts such as cancer treatment or detrimental in cases of toxicity.

Cytotoxicity

Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has demonstrated significant activity against glioma and melanoma cell lines, indicating potential as an antitumor agent.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 | 10 | Moderate cytotoxicity |

| HeLa | 8 | High cytotoxicity |

| U373n | 12 | Moderate cytotoxicity |

Toxicological Profile

The toxicity associated with isocyanates generally includes respiratory irritation, potential carcinogenic effects, and other systemic toxicities. The inhalation of methyl isocyanate has been linked to severe respiratory damage and long-term health complications in animal models .

Potential Therapeutic Applications

Given its biological activity, this compound may have potential applications in:

- Cancer Therapy : As a cytotoxic agent targeting specific cancer cell lines.

- Enzyme Modulation : Potential use in developing inhibitors for specific enzymes involved in disease pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.